An In-depth Technical Guide to 4-Formylpiperazine-1-sulfonyl chloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Formylpiperazine-1-sulfonyl chloride: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Formylpiperazine-1-sulfonyl chloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its significant applications in medicinal chemistry. This document aims to serve as a practical resource, offering field-proven insights and detailed methodologies to empower your research endeavors. The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity.[1] The incorporation of a sulfonyl chloride moiety further enhances its utility, providing a reactive handle for the synthesis of diverse compound libraries.
Core Properties of 4-Formylpiperazine-1-sulfonyl chloride
4-Formylpiperazine-1-sulfonyl chloride is a solid chemical compound that serves as a valuable intermediate in organic synthesis, particularly in the construction of novel pharmaceutical agents.[2] Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a formylated piperazine ring, allows for a wide range of chemical transformations.
| Property | Value | Source |
| Molecular Weight | 212.65 g/mol | [2] |
| CAS Number | 1172304-90-3 | |
| Empirical Formula | C₅H₉ClN₂O₃S | [2] |
| Physical Form | Solid | [2] |
| SMILES String | O=CN1CCN(CC1)S(=O)(=O)Cl | [2] |
| InChI Key | KDYQOCOXSQJWHL-UHFFFAOYSA-N | [2] |
Safety and Handling: 4-Formylpiperazine-1-sulfonyl chloride is classified as an acute toxicant, a skin corrosive, and can cause specific target organ toxicity. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Mechanism
The synthesis of 4-Formylpiperazine-1-sulfonyl chloride is typically achieved through the reaction of 1-formylpiperazine with an excess of sulfuryl chloride (SO₂Cl₂) in an inert solvent. This method is a standard and well-established procedure for the preparation of sulfonyl chlorides from secondary amines.
Caption: General workflow for the synthesis of 4-Formylpiperazine-1-sulfonyl chloride.
Experimental Protocol: Synthesis of 4-Formylpiperazine-1-sulfonyl chloride
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Reaction Setup: To a solution of 1-formylpiperazine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add sulfuryl chloride (2-3 equivalents) dropwise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Causality of Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sulfuryl chloride with atmospheric moisture, which would lead to the formation of sulfuric acid and hydrochloric acid, reducing the yield of the desired product.
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Excess Sulfuryl Chloride: An excess of sulfuryl chloride is used to ensure the complete conversion of the starting material.
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Controlled Addition at 0 °C: The reaction is exothermic, and the dropwise addition of sulfuryl chloride at low temperature helps to control the reaction rate and prevent the formation of side products.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Formylpiperazine-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group towards a wide array of nucleophiles. This electrophilic center readily undergoes nucleophilic substitution, allowing for the facile introduction of the 4-formylpiperazine-1-sulfonyl moiety into various molecular scaffolds. Sulfonyl chlorides are recognized as powerful electrophiles in organic synthesis.[3]
Caption: Reactivity of 4-Formylpiperazine-1-sulfonyl chloride with common nucleophiles.
Key Applications:
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Synthesis of Sulfonamides: The reaction with primary and secondary amines yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The piperazine motif is a common feature in many pharmacologically active compounds.[1]
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Formation of Sulfonate Esters: Alcohols react with 4-Formylpiperazine-1-sulfonyl chloride to produce sulfonate esters, which can be used as intermediates in further synthetic transformations or as final drug products.
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Coupling with Other Bioactive Molecules: The reactive nature of the sulfonyl chloride allows for its conjugation to other molecules of interest, such as natural products or known drug scaffolds, to create novel hybrid molecules with potentially enhanced or synergistic activities.
The presence of the formyl group offers an additional site for chemical modification. For instance, it can be reduced to a methyl group or undergo other transformations, further expanding the chemical diversity that can be accessed from this versatile building block.
Characterization
The structure and purity of 4-Formylpiperazine-1-sulfonyl chloride are typically confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will show characteristic signals for the formyl proton (typically around 8 ppm), and the protons of the piperazine ring. The protons adjacent to the nitrogen atoms will be deshielded.
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¹³C NMR spectroscopy will display a signal for the formyl carbon (around 160 ppm) and distinct signals for the carbons of the piperazine ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A strong band for the carbonyl group (C=O stretching) of the formyl group will also be present around 1680 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in a roughly 3:1 ratio).
Conclusion
4-Formylpiperazine-1-sulfonyl chloride is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the predictable and efficient reactivity of the sulfonyl chloride group, makes it an attractive starting material for the generation of diverse compound libraries. The inherent biological relevance of the piperazine scaffold further enhances its appeal for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important chemical entity in their drug discovery programs.
References
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 2019. [Link]
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4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]
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4-formylpiperazine-1-sulfonyl chloride — Chemical Substance Information. NextSDS. [Link]
